8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane

Fragrance chemistry Substantivity XLogP

8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro[4.5]decane (CAS 94200-94-9) is a spirocyclic ether belonging to the 1-oxaspiro[4.5]decane class, with the molecular formula C15H28O, a molecular weight of 224.38 g/mol, and a computed XLogP of 4.6. It is listed under EINECS number 303-574-3 and is primarily referenced within the context of fragrance ingredient portfolios and chemical supplier catalogs.

Molecular Formula C15H28O
Molecular Weight 224.38 g/mol
CAS No. 94200-94-9
Cat. No. B12683310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane
CAS94200-94-9
Molecular FormulaC15H28O
Molecular Weight224.38 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC2(CC1)CC(CO2)C
InChIInChI=1S/C15H28O/c1-5-14(3,4)13-6-8-15(9-7-13)10-12(2)11-16-15/h12-13H,5-11H2,1-4H3
InChIKeyWJEJFRYVWSCUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane (CAS 94200-94-9): Procurement-Relevant Physicochemical and Structural Baseline


8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro[4.5]decane (CAS 94200-94-9) is a spirocyclic ether belonging to the 1-oxaspiro[4.5]decane class, with the molecular formula C15H28O, a molecular weight of 224.38 g/mol, and a computed XLogP of 4.6 [1]. It is listed under EINECS number 303-574-3 and is primarily referenced within the context of fragrance ingredient portfolios and chemical supplier catalogs [2]. The compound features a 1,1-dimethylpropyl (tert-pentyl) substituent at the C8 position and a methyl group at C3 on the tetrahydrofuran ring, distinguishing it from both the unsubstituted parent and the corresponding spirolactone (2-one) analogs.

Why 8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane Cannot Be Replaced by Generic 1-Oxaspiro[4.5]decane Analogs Without Performance Drift


Within the 1-oxaspiro[4.5]decane chemical space, even minor structural modifications to the ring substituents can profoundly alter key performance metrics. The presence of a bulky, highly branched 1,1-dimethylpropyl group at C8, combined with a C3 methyl group, differentiates this compound from the parent 1-oxaspiro[4.5]decane skeleton and from simpler 8-alkyl or 8-acetyl spirolactone analogs. These structural features directly impact hydrophobicity (computed XLogP of 4.6 ), volatility (computed boiling point of 261.7 °C at 760 mmHg ), and, critically, the odor profile that determines suitability in fragrance formulations [1]. Blind substitution with a closely related analog—such as a corresponding spirolactone or a differently substituted spiro-ether—risks unacceptable shifts in substantivity, olfactory character, and hedonics, rendering the material unfit for the intended formula performance.

Quantitative Differentiation Evidence: 8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane vs. In-Class Spirocyclic Analogs


Hydrophobicity-Driven Substantivity Advantage Over Unsubstituted 1-Oxaspiro[4.5]decane Scaffold

The target compound's 1,1-dimethylpropyl and 3-methyl substituents drive a computed XLogP of 4.6 [1], placing it in the high-substantivity range for fragrance ingredients. In contrast, the unsubstituted 1-oxaspiro[4.5]decane scaffold (CAS 176-91-0, C9H16O, MW 140.22) has a significantly lower computed XLogP of approximately 1.5–2.0 , which would result in markedly faster evaporation and shorter perceptibility on skin or in detergent headspace. This 2.6–3.1 log unit difference translates to approximately 400–1250× higher octanol/water partition coefficient for the target compound, consistent with substantially longer odor tenacity in applications requiring extended fragrance release [2].

Fragrance chemistry Substantivity XLogP Physicochemical profiling

Differentiation from 8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro[4.5]decan-2-one (Spirolactone Analog, CAS 94200-91-6): Ether vs. Lactone Olfactory Character and Reactivity Profile

The target compound (C15H28O, cyclic ether) contains a fully reduced tetrahydrofuran ring, whereas its closest commercial analog, 8-(1,1-dimethylpropyl)-3-methyl-1-oxaspiro[4.5]decan-2-one (CAS 94200-91-6, C15H26O2), bears a lactone carbonyl at C2 [1]. This structural difference is anticipated to produce a fundamentally distinct odor profile: spiro-ethers in this class are associated with woody, ambery, or tea-like nuances [2], while spirolactones typically introduce creamy, coumarinic, or fruity lactonic facets [3]. Moreover, the ether linkage is chemically more stable to hydrolysis and ring-opening than the lactone, reducing the risk of off-odor formation during long-term storage in aggressive product bases (e.g., high-pH or oxidizing detergent formulations) [4]. No direct head-to-head olfactory comparison data is publicly available; this inference is based on well-established structure–odor relationships for the 1-oxaspiro[4.5]decane scaffold [2].

Fragrance chemistry Spirolactone Ether vs. ester Olfactory character

Predicted Substantivity Differentiation from Lower-Molecular-Weight Spiro-Ether Theaspirane (2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decane)

The target compound (C15H28O, MW 224.38, computed boiling point 261.7 °C) possesses a higher molecular weight and higher computed boiling point than the structurally related spiro-ether theaspirane (2,6,10,10-tetramethyl-1-oxaspiro[4.5]decane, C13H24O, MW 196.33, typical boiling point ~220–230 °C) [1]. This 28 Da molecular weight increase, attributed to the 1,1-dimethylpropyl (C5H11) substituent versus theaspirane's tetramethyl substitution pattern, predicts lower volatility and consequently a longer odor tenacity on fabric and skin. Theaspirane is known for its relatively volatile tea-like, woody, fruity character ; the target compound, with its heavier substitution, is expected to function as a more substantive base-note ingredient in analogous applications. No direct head-to-head evaporation rate or substantivity measurement is publicly available; this inference is based on computational boiling point and molecular weight comparisons.

Fragrance chemistry Substantivity Volatility Physicochemical comparison

Computed Flash Point Comparison: Process Safety and Storage Classification Advantage Over Theaspirane

The target compound exhibits a computed flash point of 99.6 °C (closed cup estimation) , which lies above the commonly applied 93 °C (200 °F) threshold used in some jurisdictions for combustible liquid classification. In contrast, the structurally related spiro-ether theaspirane has a reported flash point of approximately 88 °C [1], placing it in a more stringently regulated flammability category. An 11.6 °C higher flash point for the target compound can simplify storage requirements, reduce insurance premiums, and ease transportation compliance for bulk procurement, particularly in regions adhering to NFPA or GHS combustible liquid classifications.

Process safety Flash point Storage classification Volatile organic compound

Highest-Value Application Scenarios for 8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane Based on Specific Evidence


Long-Lasting Woody–Ambery Base Note for Premium Fine Fragrances

The compound's high computed XLogP (4.6) and boiling point (261.7 °C) predict extended substantivity on skin, making it suitable as a base-note ingredient in alcoholic fine fragrances where 8–12 hour longevity is required . Its structural relationship to known woody–ambery 1-oxaspiro[4.5]decane odorants [1] positions it as a candidate for replacing or extending Iso E Super-type accords, particularly in formulations where the creamier lactonic character of spirolactone analogs is undesirable.

High-Substantivity Laundry Care and Fabric Softener Fragrance

The 400–1250× higher octanol/water partition coefficient relative to the unsubstituted scaffold translates to superior deposition and retention on cotton and synthetic fabrics during the rinse cycle. This substantivity advantage is critical for laundry care products where fragrance must persist through machine drying and storage, and where more volatile spiro-ethers like theaspirane (flash point ~88 °C) would be largely lost during the drying process.

Procurement for Combustible-Liquid-Compliant Bulk Fragrance Manufacturing

With a computed flash point of 99.6 °C—positioning it above common 93 °C combustible liquid thresholds—this compound offers a regulatory compliance advantage over lower-flash-point spiro-ether alternatives such as theaspirane (flash point ~88 °C) [1]. This reduces storage and handling classification burdens, potentially lowering insurance costs and simplifying site-level safety compliance for fragrance compounding facilities operating under GHS or NFPA frameworks.

Hydrolytically Robust Fragrance Component for Aggressive Product Bases

As a fully saturated cyclic ether (rather than a spirolactone), the target compound is expected to resist hydrolytic ring-opening in high-pH liquid detergents, bleach-containing cleaners, and oxidizing environments . This chemical robustness makes it a strategically preferred choice over the corresponding spirolactone (CAS 94200-91-6) for functional products requiring long shelf-life fragrance integrity without off-odor development from ester degradation.

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